molecular formula C4H14Cl2N2 B1378090 (2-Aminopropyl)(methyl)amine dihydrochloride CAS No. 878773-32-1

(2-Aminopropyl)(methyl)amine dihydrochloride

Cat. No.: B1378090
CAS No.: 878773-32-1
M. Wt: 161.07 g/mol
InChI Key: JNIXHFSIBKFBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminopropyl)(methyl)amine dihydrochloride is a chemical compound with the molecular formula C4H14Cl2N2. It is also known by its IUPAC name, N1-methyl-1,2-propanediamine dihydrochloride. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)(methyl)amine dihydrochloride typically involves the reaction of 1,2-diaminopropane with methylamine. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Water or ethanol

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 1,2-diaminopropane and methylamine

    Catalysts: Hydrochloric acid

    Equipment: Large-scale reactors with temperature and pressure control

    Purification: Crystallization or recrystallization to obtain pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropyl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary amines

    Substitution: N-substituted derivatives

Scientific Research Applications

(2-Aminopropyl)(methyl)amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Aminopropyl)(methyl)amine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: A similar compound used in the preparation of surfactants and personal care products.

    Methylamine: A simpler amine that serves as a building block for more complex compounds.

Uniqueness

(2-Aminopropyl)(methyl)amine dihydrochloride is unique due to its dual amine functionality, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-N-methylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-4(5)3-6-2;;/h4,6H,3,5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIXHFSIBKFBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminopropyl)(methyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Aminopropyl)(methyl)amine dihydrochloride
Reactant of Route 3
(2-Aminopropyl)(methyl)amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Aminopropyl)(methyl)amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Aminopropyl)(methyl)amine dihydrochloride
Reactant of Route 6
(2-Aminopropyl)(methyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.